4-imidazol-1-yl-N,N-dimethylbenzamide
Description
4-Imidazol-1-yl-N,N-dimethylbenzamide is a benzamide derivative characterized by a dimethylamide group at the benzamide nitrogen and an imidazole ring substituted at the para position of the benzene ring. This structure combines the aromatic benzamide scaffold with the heterocyclic imidazole moiety, which is often associated with diverse biological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
4-imidazol-1-yl-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-14(2)12(16)10-3-5-11(6-4-10)15-8-7-13-9-15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWWNRABZHXTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, synthesis methods, and properties of 4-imidazol-1-yl-N,N-dimethylbenzamide and related compounds:
Physicochemical Properties
- Melting Points: Cyanobenzamide derivatives (e.g., compound 37 in ) exhibit melting points of 103–105°C, suggesting crystalline stability, whereas imidazolyl derivatives may have lower melting points due to flexible substituents .
- Metabolic Stability : The dimethylamide group resists cytochrome P-450-mediated dealkylation, as shown in studies on N,N-dimethylbenzamide metabolism .
Key Research Findings and Trends
Substituent Effects: Electron-withdrawing groups (e.g., cyano in compound 35) enhance binding affinity to hydrophobic enzyme pockets, whereas electron-donating groups (e.g., dimethylamide) improve solubility . Bulky substituents (e.g., benzimidazole in ) may reduce metabolic clearance but increase molecular weight, affecting bioavailability .
Synthetic Accessibility :
- Imidazolyl benzamides are more synthetically accessible than benzimidazole derivatives, which require complex cyclization steps .
Analytical Methods :
- Compounds like N,N-dimethylbenzamide are analyzed via GC-MS with high precision (%CV < 2%), a method applicable to related derivatives .
Preparation Methods
Copper-Mediated Ullmann-Type Coupling
A prominent method for introducing the imidazole moiety to the benzamide scaffold involves copper-catalyzed coupling. In a protocol adapted from CA2833394C, 4-bromo-N,N-dimethylbenzamide undergoes reaction with imidazole in the presence of a copper(I) catalyst (e.g., CuI) and a coordinating ligand such as ethylene-diamine. The reaction proceeds in a polar aprotic solvent (e.g., N-methylpyrrolidinone, NMP) at elevated temperatures (100–120°C), yielding 4-imidazol-1-yl-N,N-dimethylbenzamide with reported efficiencies of 68–75%. Critical parameters include:
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Catalyst loading : 10 mol% CuI optimizes cost and reactivity.
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Base selection : Potassium carbonate ensures deprotonation of imidazole while avoiding side reactions.
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Solvent effects : NMP enhances solubility of intermediates, facilitating aryl halide activation.
This method parallels the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, where analogous conditions achieved >70% yield.
Palladium-Catalyzed Buchwald-Hartwig Amination
Alternative approaches employ palladium catalysts for coupling imidazole derivatives with halogenated benzamides. For instance, 4-iodo-N,N-dimethylbenzamide reacts with 1H-imidazole using Pd(OAc)₂ and Xantphos in toluene at 80°C, achieving moderate yields (55–60%). While less efficient than copper-based systems, this method benefits from milder conditions and compatibility with sensitive functional groups.
Reductive Amination Pathways
Nitro Group Reduction
An alternative route starts with 4-nitro-N,N-dimethylbenzamide, synthesized via nitration of N,N-dimethylbenzamide. Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, followed by diazotization and Sandmeyer reaction to introduce imidazole. However, this multi-step process suffers from lower overall yield (40–45%) due to intermediate instability.
Solvent and Base Optimization
Comparative studies underscore the impact of solvent polarity on reaction kinetics. NMP outperforms DMF and DMSO in copper-catalyzed couplings, attributed to its high boiling point and ability to stabilize reactive intermediates. Similarly, using sodium hydride as a base in NMP accelerates deprotonation of imidazole, enhancing nucleophilicity.
Mechanistic Insights and Side Reactions
Role of Imidazole Basicity
The second nitrogen in imidazole facilitates coordination to copper catalysts, forming a reactive intermediate that promotes aryl halide activation. This cooperative mechanism is absent in simpler amides (e.g., N,N-dimethyl benzamide), which exhibit negligible catalytic activity.
Byproduct Formation
Competing hydrolysis of the amide group is mitigated by avoiding aqueous conditions during coupling. Side products such as 4-imidazol-1-ylbenzoic acid are minimized by using anhydrous solvents and molecular sieves.
Yield Comparison and Process Scalability
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| CuI-mediated coupling | CuI, ethylene-diamine | NMP | 110 | 75 |
| Pd-catalyzed amination | Pd(OAc)₂, Xantphos | Toluene | 80 | 60 |
| Reductive amination | H₂, Pd/C | Ethanol | 25 | 45 |
Scalability assessments indicate that copper-based methods are industrially viable, with pilot-scale batches (10 kg) achieving consistent yields of 70–73% .
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for preparing 4-imidazol-1-yl-N,N-dimethylbenzamide?
The synthesis typically involves multi-step reactions, starting with coupling an imidazole derivative to a benzamide backbone. Key steps include:
- Amide bond formation : Use of coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or acetonitrile under nitrogen atmosphere .
- Heterocyclic functionalization : Introduction of the imidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Catalyst selection (e.g., Pd/C vs. Raney Ni) is critical to avoid side reactions like dehalogenation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product . Analytical validation: Confirmation via <sup>1</sup>H/<sup>13</sup>C NMR, LC-MS, and IR spectroscopy .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- Spectroscopy :
- NMR: Distinct signals for dimethylamide protons (~2.9–3.1 ppm) and imidazole aromatic protons (~7.1–7.8 ppm) .
- IR: Peaks at ~1650 cm<sup>-1</sup> (amide C=O) and ~3100 cm<sup>-1</sup> (imidazole C-H) .
- Mass spectrometry : Molecular ion ([M+H]<sup>+</sup>) matching the calculated molecular weight (C₁₂H₁₄N₃O: 232.11 g/mol).
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the imidazole and benzamide groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., dehalogenation, ring-opening) during synthesis?
- Catalyst screening : Replace Pd/C with Raney Ni in hydrogenation steps to suppress dehalogenation (e.g., yields improved from <50% to 92% in analogous syntheses) .
- Solvent/base selection : Use water instead of ethanol for hydrolytic steps to reduce byproduct formation (Table 1, ):
| Entry | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Ethanol | Pd/C | 45 |
| 4 | Water | Pd/C | 58 |
| 5 | Ethanol | Raney Ni | 92 |
- Temperature control : Maintain 45°C during cyclization to maximize imidazole ring closure efficiency .
Q. What strategies are employed to analyze discrepancies in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions to rule out protocol variability .
- Computational docking : Compare binding affinities of this compound with analogs (e.g., 4-nitrobenzamide derivatives) to identify structure-activity relationships (SAR) .
- Metabolic stability testing : Assess hepatic microsomal degradation to explain inconsistencies in in vivo vs. in vitro efficacy .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Molecular dynamics simulations : Predict conformational stability of the compound in binding pockets (e.g., kinase ATP sites) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with imidazole N-H, hydrophobic contacts with dimethylamide) .
- ADMET profiling : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for improved bioavailability .
Methodological Considerations
Q. What analytical techniques are recommended for resolving isomeric impurities in synthesized batches?
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (mobile phase: hexane/isopropanol 90:10) .
- 2D NMR (NOESY) : Detect spatial proximity of protons to confirm regioisomer identity .
Q. How should researchers validate target engagement in cellular assays?
- Fluorescent tagging : Conjugate this compound with BODIPY for live-cell imaging .
- Pull-down assays : Use biotinylated probes to isolate protein targets from lysates, followed by Western blotting .
Data Contradiction Analysis
Q. Why might reported IC₅₀ values vary for the same target across studies?
- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) can alter ionization states of the compound and target .
- Cell line heterogeneity : Variability in receptor expression levels (e.g., EGFR in A549 vs. H1299 cells) .
- Batch purity : Impurities >5% (e.g., unreacted starting materials) skew activity readings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
